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molecular formula C11H14ClNO2 B3170160 Ethyl 3-amino-3-(4-chlorophenyl)propanoate CAS No. 94104-33-3

Ethyl 3-amino-3-(4-chlorophenyl)propanoate

Cat. No. B3170160
M. Wt: 227.69 g/mol
InChI Key: SAXNGCIJNXBVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143411B2

Procedure details

10 g (71.1 mmol) of 4-chlorobenzaldehyde, 9.40 g (71.1 mmol) of monoethyl malonate and 10.9 g (142.3 mmol) of ammonium acetate were taken up in 60 ml of ethanol, and the mixture was stirred at reflux temperature overnight. After cooling, 50 ml 1N hydrochloric acid were added to the residue and the mixture was washed with ethyl acetate. The aqueous phase was made basic with potassium carbonate and then extracted with dichloromethane (2×). The organic phase was dried with magnesium sulfate and the solvent was removed on a rotary evaporator. The residue was purified by preparative HPLC (mobile phase: acetonitrile/water, gradient 10:90→90:10). This gave 1.80 g (11% of theory) of the target compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([O:16][CH2:17][CH3:18])(=[O:15])[CH2:11]C([O-])=O.C([O-])(=O)C.[NH4+:23].Cl>C(O)C>[NH2:23][CH:6]([C:5]1[CH:8]=[CH:9][C:2]([Cl:1])=[CH:3][CH:4]=1)[CH2:11][C:10]([O:16][CH2:17][CH3:18])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Step Three
Name
Quantity
10.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the mixture was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative HPLC (mobile phase: acetonitrile/water, gradient 10:90→90:10)

Outcomes

Product
Name
Type
Smiles
NC(CC(=O)OCC)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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